molecular formula C18H23F3N2O B12451619 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12451619
M. Wt: 340.4 g/mol
InChI Key: LDERSMYAKWFNOR-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, trifluoromethyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

    Introduction of the Methyl Groups: The methyl groups at positions 3 and 4 can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached via a nucleophilic substitution reaction using a suitable alkyl halide.

    Amination with 3-(Trifluoromethyl)aniline:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
  • **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(fluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
  • **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(chloromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H23F3N2O

Molecular Weight

340.4 g/mol

IUPAC Name

3,4-dimethyl-1-(3-methylbutyl)-2-[3-(trifluoromethyl)anilino]-2H-pyrrol-5-one

InChI

InChI=1S/C18H23F3N2O/c1-11(2)8-9-23-16(12(3)13(4)17(23)24)22-15-7-5-6-14(10-15)18(19,20)21/h5-7,10-11,16,22H,8-9H2,1-4H3

InChI Key

LDERSMYAKWFNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1NC2=CC=CC(=C2)C(F)(F)F)CCC(C)C)C

Origin of Product

United States

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